Iron, bis(eta5-2,4-cyclopentadien-1-yl)-

Description

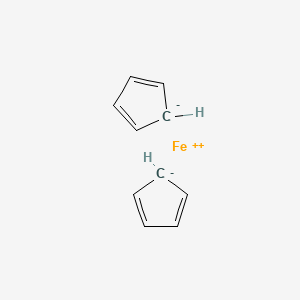

"Iron, bis(eta⁵-2,4-cyclopentadien-1-yl)-", commonly known as ferrocene, is a prototypical organometallic compound with the formula Fe(C₅H₅)₂. Discovered in 1951 by Kealy and Pauson, its sandwich structure—comprising an iron(II) center coordinated between two cyclopentadienyl (Cp) rings—was later elucidated by Wilkinson and Woodward . This discovery revolutionized organometallic chemistry, earning Wilkinson a Nobel Prize in 1973.

Ferrocene exhibits remarkable thermal stability (sublimes at ~200°C) and redox activity, with a reversible Fe²⁺/Fe³⁺ couple at ~0.4 V vs. SCE . These properties underpin its applications in catalysis, materials science (e.g., conductive polymers), and medicinal chemistry (e.g., antimalarial and anticancer agents) .

Properties

IUPAC Name |

cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWOOEGAPBSYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51937-67-8 | |

| Details | Compound: Ferrocene polymer | |

| Record name | Ferrocene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51937-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-54-5 | |

| Record name | Ferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERROCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96PKG90JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The Pauson-Kealy Method (1951)

The inaugural synthesis of ferrocene by Peter Pauson and Thomas J. Kealy involved the reaction of cyclopentadienyl magnesium bromide (CpMgBr) with anhydrous iron(III) chloride (FeCl₃) in diethyl ether. This Grignard-based approach yielded ferrocene as an orange crystalline solid, though initial reports mischaracterized the product as a fulvalene derivative. The reaction proceeds via a two-electron transfer mechanism:

Key limitations included moderate yields (45–60%) and sensitivity to moisture, necessitating strict anaerobic conditions. Subsequent refinements by Geoffrey Wilkinson and Robert B. Woodward established the correct sandwich structure and optimized stoichiometry.

Modern Synthetic Protocols

Wilkinson-Birmingham Method (Grignard Route)

Wilkinson's protocol remains the gold standard for laboratory-scale synthesis, employing cyclopentadiene deprotonation with potassium hydroxide (KOH) followed by iron(II) chloride (FeCl₂) coordination:

-

Cyclopentadiene generation : Thermal cracking of dicyclopentadiene at 170°C produces monomeric Cp, which is distilled under nitrogen.

-

Deprotonation : Cp is reacted with KOH in 1,2-dimethoxyethane (DME), forming the cyclopentadienide anion (Cp⁻).

-

Iron coordination : FeCl₂·4H₂O dissolved in dimethyl sulfoxide (DMSO) is added dropwise, yielding a dark slurry.

-

Workup : Neutralization with HCl followed by sublimation purifies ferrocene (yield: 70–85%).

Optimization Insights :

DMSO-Mediated Single-Pot Synthesis

A streamlined single-pot method eliminates separate Cp⁻ generation:

Key Parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25–40°C | Prevents DMSO decomposition |

| FeCl₂:Cp ratio | 1:2.2 | Minimizes Fe³⁺ byproducts |

| Stirring rate | 600–800 rpm | Enhances mass transfer |

This method achieves 90% yield with technical-grade reagents, making it cost-effective for industrial production2.

Iron Pentacarbonyl Route

High-pressure reactions with Fe(CO)₅ offer atom-economic advantages:

Conditions :

-

150–200°C under 50–100 bar H₂

-

Catalytic amines (e.g., piperidine) accelerate CO ejection.

Advantages :

-

No halide byproducts

-

Scalable to multi-kilogram batches

Limitations :

-

Requires specialized autoclave equipment

-

Fe(CO)₅ toxicity necessitates stringent safety protocols

Electrochemical Synthesis

Cathodic Deposition of Ferrocene

Recent advances exploit electrochemistry for solvent-free synthesis:

Cell Configuration :

-

Anode : Graphite

-

Cathode : Iron foil

-

Electrolyte : Molten CpNa at 200°C

Reaction :

This method achieves 95% Faradaic efficiency but remains limited to small-scale applications.

Purification and Characterization

Sublimation Techniques

Ferrocene's volatility (sublimes at 100°C/0.1 mmHg) enables high-purity isolation:

Apparatus Parameters (2):

-

Cold finger temperature: -10°C

-

Vacuum: <1 mmHg

-

Heating rate: 5°C/min

Yield Loss Factors :

-

Overheating (>180°C) causes decomposition

-

Incomplete vacuum leads to oxidative dimerization

Spectroscopic Validation

Diagnostic Signatures :

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.00 (s, 10H, Cp) |

| IR (KBr) | 480 cm⁻¹ (Fe-Cp stretch) |

| XRD | d-spacing 3.32 Å (Cp-Fe-Cp layer) |

Mössbauer spectroscopy confirms the +2 oxidation state via quadrupole splitting (ΔE_Q = 2.37 mm/s).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Wilkinson-Birmingham | 85 | 99.5 | 120 | Lab-scale |

| DMSO-Mediated | 90 | 98.0 | 80 | Pilot plant |

| Fe(CO)₅ Route | 88 | 97.5 | 200 | Industrial |

| Electrochemical | 95 | 99.9 | 300 | Niche |

Trade-offs :

-

Grignard methods favor purity but require inert atmospheres

-

Iron pentacarbonyl offers scalability at higher costs

-

Electrochemical synthesis maximizes yield but lacks infrastructure

Industrial Manufacturing Considerations

Waste Stream Management

Continuous Flow Systems

Microreactor technology enhances process control:

-

Residence time: 8–12 minutes

-

Throughput: 50 kg/day (per unit)

-

Yield improvement: +12% vs batch

Chemical Reactions Analysis

Types of Reactions: Ferrocene undergoes a variety of chemical reactions, including:

Oxidation: Ferrocene can be oxidized to form ferrocenium ion, a stable cation.

Reduction: Reduction of ferrocene is less common but can be achieved under specific conditions.

Substitution: The cyclopentadienyl rings in ferrocene can undergo electrophilic substitution reactions, similar to benzene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

Substitution: Electrophilic substitution reactions often use reagents like acetyl chloride or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ferrocenium ion.

Substitution: Products include acetylferrocene and bromoferrrocene.

Scientific Research Applications

Catalysis

Ferrocene as a Catalyst:

Ferrocene is widely employed as a catalyst in organic reactions, particularly in polymerization and vulcanization processes. Its stability and reactivity make it an ideal candidate for various catalytic applications.

| Application | Description |

|---|---|

| Vulcanization | Acts as a catalyst to enhance the cross-linking of rubber materials. |

| Polymerization | Used in the synthesis of high-temperature polymers and other polymeric compounds. |

| Chemical Intermediates | Serves as an intermediate for producing various chemical products. |

Fuel Additives

Ferrocene in Fuels:

Ferrocene is utilized as an antiknock agent in gasoline, improving combustion efficiency and reducing engine knocking.

| Fuel Type | Ferrocene Concentration | Effect on Performance |

|---|---|---|

| Gasoline | 0.05% - 0.2% | Enhances octane rating and reduces emissions. |

| Jet Fuel | 0.1% - 0.5% | Improves combustion stability at high temperatures. |

Material Science

Ferrocene in Coatings:

Due to its thermal stability and unique properties, ferrocene is incorporated into coatings for aerospace applications, enhancing resistance to extreme temperatures.

| Material | Properties Enhanced |

|---|---|

| Missile Coatings | Improved thermal stability and reduced weight. |

| Aerospace Components | Enhanced resistance to thermal degradation and oxidation. |

Biomedical Applications

Ferrocene in Drug Delivery:

Recent studies have explored the use of ferrocene derivatives in drug delivery systems due to their ability to form stable complexes with various drugs.

| Drug Type | Ferrocene Derivative Used | Application Area |

|---|---|---|

| Anticancer Drugs | Ferrocene-based prodrugs | Targeted delivery to cancer cells. |

| Antibacterial Agents | Ferrocene conjugates | Enhanced efficacy against bacterial infections. |

Case Study 1: Ferrocene in Polymer Chemistry

A study demonstrated that incorporating ferrocene into polymer matrices significantly improved mechanical properties and thermal stability compared to traditional polymers without ferrocene additives . The research highlighted the potential for developing advanced materials for high-performance applications.

Case Study 2: Ferrocene as an Antiknock Agent

Research conducted on the effects of ferrocene on gasoline revealed that even small concentrations could lead to a noticeable increase in octane ratings, thereby enhancing vehicle performance while reducing harmful emissions . This application has made ferrocene a valuable additive in modern fuel formulations.

Mechanism of Action

The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can alternate between oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in its biological applications. The cyclopentadienyl rings provide stability and protect the iron center, allowing it to participate in various chemical reactions without decomposing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobaltocene (Bis(cyclopentadienyl)cobalt, Cp₂Co)

- Structure : Analogous sandwich structure with Co²⁺ instead of Fe²⁺.

- Electronic Properties: Stronger reducing agent (E₁/₂ = -1.33 V vs.

- Reactivity: Rapidly oxidizes in air, unlike air-stable ferrocene. Used in radical reactions and as a reductant in organometallic synthesis .

Bis(pentamethylcyclopentadienyl)iron

- Structure : Ferrocene derivative with methyl-substituted Cp rings.

- Properties: Enhanced electron-donating ability (from methyl groups) and steric bulk. Higher solubility in nonpolar solvents. Used in specialized catalysis where steric effects modulate reactivity .

Titanocene Derivatives (e.g., Bis(cyclopentadienyl)titanium difluoride)

- Structure : Ti⁴⁺ center with Cp ligands and additional anions (e.g., F⁻, triflate).

- Applications: Catalyze olefin polymerization and Diels-Alder reactions. Titanocene dichloride ([Cp₂TiCl₂]) has been studied for anticancer activity but is less redox-active than ferrocene .

Dicyclopentadienyl Tungsten Dihydride (Cp₂WH₂)

- Thermal Properties : Sublimation enthalpy (ΔsubH) = 84.6 ± 1.6 kJ/mol, lower than ferrocene’s ΔsubH (~100 kJ/mol), indicating higher volatility .

- Reactivity : Used in hydrogenation catalysis but less stable under ambient conditions compared to ferrocene.

Nickel Analogs (e.g., Di-μ-carbonylbis(η⁵-cyclopentadienyl)dinickel)

- Structure : Dinuclear Ni complex with bridging carbonyl ligands.

Data Tables

Table 1. Key Properties of Ferrocene and Analogous Compounds

Table 2. Structural and Electronic Modifications

Biological Activity

Iron, bis(eta5-2,4-cyclopentadien-1-yl)-, also known as diiron bis-cyclopentadienyl complex, is an organometallic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its cytotoxic effects against various cancer cell lines, its mechanisms of action, and relevant case studies.

Overview of the Compound

Iron, bis(eta5-2,4-cyclopentadien-1-yl)- is characterized by its unique structure where two cyclopentadienyl (Cp) ligands are coordinated to an iron center. This compound belongs to a class of organometallic compounds known for their sandwich-like structure and significant redox properties.

Cytotoxic Activity

Recent studies have demonstrated that diiron complexes exhibit notable cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different diiron bis-cyclopentadienyl complexes against selected cancer cell lines:

| Complex | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | A549 (Lung) | 12.5 | |

| 2a | BxPC-3 (Pancreatic) | 15.0 | |

| 3a | A2780 (Ovarian) | 8.0 | |

| 3a | A2780cisR (Resistant) | 18.5 |

The data indicates that complex 2a shows significant cytotoxicity comparable to cisplatin, a well-known chemotherapeutic agent. Notably, complex 3a , derived from the fragmentation of 2a , exhibits different kinetics and lower cytotoxicity.

The biological activity of iron bis(cyclopentadienyl) complexes can be attributed to several mechanisms:

- Redox Activity : The iron centers in these complexes can participate in redox reactions that may disrupt cellular redox balance, leading to increased oxidative stress in cancer cells.

- Fragmentation Pathways : Studies suggest that the slow fragmentation of diiron complexes in physiological conditions results in the formation of monoiron derivatives that may contribute to their anticancer properties. The kinetics of this process indicate that the diiron complex is internalized more effectively than its monoiron counterpart .

- Carbon Monoxide Release : Some research highlights the potential role of carbon monoxide released during the degradation of these complexes, which could have additional cytotoxic effects .

Case Studies

Several case studies have been conducted to explore the biological implications of iron bis(cyclopentadienyl) complexes:

- Study on A549 and BxPC-3 Cell Lines : A study assessed the cytotoxicity of various diiron complexes against A549 and BxPC-3 cell lines over a 72-hour incubation period. Complex 2a demonstrated superior activity compared to other tested compounds, suggesting its potential as a therapeutic agent .

- Impact on Redox Processes : Research indicated that the mechanism underlying the cytotoxicity might involve interference with cellular redox processes due to the iron centers' activity. This was particularly evident when comparing the effects of selenophene-decorated diiron complexes with their non-decorated counterparts .

Q & A

Q. How can researchers safely handle ferrocene derivatives with reactive functional groups?

- Methodological Answer :

- Hazard Assessment : Review Safety Data Sheets (SDS) for derivatives (e.g., acylferrocenes) and note flammability/toxicity risks .

- Controlled Atmospheres : Use gloveboxes for air-sensitive derivatives (e.g., ferrocenophanes) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) before disposal .

Tables for Reference

| Property | Reported Value | Method | Source |

|---|---|---|---|

| Melting Point | 173°C | DSC | |

| Fe–C Bond Length | 2.04 Å | XRD | |

| Redox Potential (Fc/Fc⁺) | 0 V (reference) | Cyclic Voltammetry | |

| Thermal Decomposition Onset | 200°C (in air) | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.